Methyl 5-bromo-3-cyano-2-(trifluoromethyl)phenylacetate
Overview
Description
Methyl 5-bromo-3-cyano-2-(trifluoromethyl)phenylacetate is an organic compound with a complex structure that includes bromine, cyano, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-cyano-2-(trifluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the cyano and trifluoromethyl groups. The esterification step is then carried out to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or flow chemistry can be employed to enhance reaction rates and selectivity.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the ester group can be hydrolyzed to a carboxylic acid.
Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts with boronic acids or organostannanes.
Major Products Formed:
Substitution Products: Various substituted phenylacetates.
Reduction Products: Amines or carboxylic acids.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
Methyl 5-bromo-3-cyano-2-(trifluoromethyl)phenylacetate is used in:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the development of bioactive molecules for research purposes.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The bromine and cyano groups can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions influence the compound’s binding affinity and selectivity towards specific biological targets.
Comparison with Similar Compounds
- Methyl 5-chloro-3-cyano-2-(trifluoromethyl)phenylacetate
- Methyl 5-bromo-3-nitro-2-(trifluoromethyl)phenylacetate
- Methyl 5-bromo-3-cyano-2-(difluoromethyl)phenylacetate
Uniqueness: Methyl 5-bromo-3-cyano-2-(trifluoromethyl)phenylacetate is unique due to the combination of bromine, cyano, and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
methyl 2-[5-bromo-3-cyano-2-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-9(17)4-6-2-8(12)3-7(5-16)10(6)11(13,14)15/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMDDKSOOQASRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)Br)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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